molecular formula C11H10ClN5O3 B10929836 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B10929836
M. Wt: 295.68 g/mol
InChI Key: WPQJVZHBKKAYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with chloro and nitro groups, and a pyridine ring attached via a propanamide linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYL)PROPANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from appropriate hydrazines and 1,3-diketones under acidic or basic conditions.

    Nitration and chlorination: Introducing nitro and chloro groups through electrophilic aromatic substitution reactions.

    Coupling with pyridine: Using coupling agents like EDCI or DCC to link the pyrazole derivative with a pyridine derivative via an amide bond.

Industrial Production Methods

Industrial production might involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: NaNH2, thiols

Major Products

    Amino derivatives: From reduction of the nitro group.

    Substituted pyrazoles: From nucleophilic substitution of the chloro group.

Scientific Research Applications

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYL)PROPANAMIDE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with nitro and chloro substituents can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-pyridyl)propanamide
  • 3-(4-Nitro-1H-pyrazol-1-yl)-N-(4-pyridyl)propanamide

Uniqueness

The combination of chloro and nitro groups on the pyrazole ring, along with the pyridine moiety, may confer unique biological properties, such as enhanced binding affinity or specificity for certain targets.

Properties

Molecular Formula

C11H10ClN5O3

Molecular Weight

295.68 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C11H10ClN5O3/c12-9-7-16(15-11(9)17(19)20)6-3-10(18)14-8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H,13,14,18)

InChI Key

WPQJVZHBKKAYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.